Cas no 4006-73-9 (1-Benzylcycloheptanol)

1-Benzylcycloheptanol is a cycloaliphatic alcohol derivative characterized by the presence of a benzyl group attached to a cycloheptanol ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a potential intermediate for the development of more complex molecules. The cycloheptanol backbone provides conformational flexibility, while the benzyl group enhances reactivity in substitution or functionalization reactions. Its stability under standard conditions and compatibility with various reaction conditions make it a practical choice for exploratory chemistry. Further applications may include its use in ligand design or as a scaffold in medicinal chemistry studies.
1-Benzylcycloheptanol structure
1-Benzylcycloheptanol structure
Product Name:1-Benzylcycloheptanol
CAS No:4006-73-9
MF:C14H20O
MW:204.308004379272
CID:332095
PubChem ID:77624
Update Time:2025-05-24

1-Benzylcycloheptanol Chemical and Physical Properties

Names and Identifiers

    • Cycloheptanol,1-(phenylmethyl)-
    • 1-benzylcycloheptan-1-ol
    • 1-Benzylcycloheptanol
    • 1-(phenylmethyl)-1-cycloheptanol
    • 1-benzyl-cycloheptanol
    • 1-Benzyl-cycloheptanol-(1)
    • 1-Hydroxy-1-benzyl-cycloheptan
    • AC1L2TGN
    • AC1Q7ATT
    • CTK4I2367
    • NSC174143
    • SureCN2192517
    • DTXSID00193123
    • NSC-174143
    • 4006-73-9
    • EINECS 223-660-3
    • SCHEMBL2192517
    • NS00030718
    • NSC 174143
    • Inchi: 1S/C14H20O/c15-14(10-6-1-2-7-11-14)12-13-8-4-3-5-9-13/h3-5,8-9,15H,1-2,6-7,10-12H2
    • InChI Key: RTRTUCOUELDWEX-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC=CC=2)CCCCCC1

Computed Properties

  • Exact Mass: 204.1515
  • Monoisotopic Mass: 204.151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.032
  • Boiling Point: 317.9°Cat760mmHg
  • Flash Point: 127°C
  • Refractive Index: 1.548
  • PSA: 20.23
  • LogP: 3.31440

1-Benzylcycloheptanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B275630-1g
1-Benzylcycloheptanol
4006-73-9
1g
$ 160.00 2022-06-07
TRC
B275630-10g
1-Benzylcycloheptanol
4006-73-9
10g
$ 1270.00 2022-06-07
TRC
B275630-1000mg
1-Benzylcycloheptanol
4006-73-9
1g
$ 196.00 2023-04-18
TRC
B275630-10000mg
1-Benzylcycloheptanol
4006-73-9
10g
$ 1533.00 2023-04-18

Additional information on 1-Benzylcycloheptanol

Introduction to 1-Benzylcycloheptanol (CAS No. 4006-73-9)

1-Benzylcycloheptanol, identified by the chemical abstracts service number 4006-73-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic alcohol, featuring a cycloheptane ring substituted with a benzyl group, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound’s molecular formula, C13H17O, underscores its hydrophobic nature, which is a critical factor in its solubility and interaction with biological targets.

The synthesis of 1-Benzylcycloheptanol typically involves the reaction of cycloheptanone with benzyl Grignard reagent, a process that highlights the compound’s versatility in organic transformations. This methodological approach not only demonstrates the compound’s synthetic utility but also its relevance in constructing more complex molecular architectures. The benzyl group, in particular, serves as a valuable handle for further functionalization, enabling chemists to explore diverse derivatives with tailored properties.

In recent years, 1-Benzylcycloheptanol has been studied for its pharmacological potential. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could serve as a scaffold for drug discovery. Specifically, the cycloheptane ring is known to mimic certain natural products that exhibit antimicrobial and anti-inflammatory properties. Preliminary studies have indicated that derivatives of 1-Benzylcycloheptanol may interact with specific enzymes and receptors, making them candidates for therapeutic intervention.

The compound’s physicochemical properties, such as its melting point and solubility profile, make it an interesting candidate for formulation development. For instance, its moderate solubility in organic solvents while limited solubility in water suggests potential applications in lipid-based drug delivery systems. Such systems are particularly relevant in the development of vaccines and biologics where controlled release is essential.

Recent advancements in computational chemistry have also shed light on the binding affinity of 1-Benzylcycloheptanol to various biological targets. Molecular docking studies have shown that it can interact with proteins involved in metabolic pathways, offering a promising avenue for exploring its role in metabolic disorders. Furthermore, the benzyl group’s ability to participate in hydrogen bonding and hydrophobic interactions enhances its binding capabilities, making it a versatile tool in structure-activity relationship (SAR) studies.

The industrial relevance of 1-Benzylcycloheptanol extends beyond academic research. Its incorporation into fine chemicals and specialty materials underscores its commercial viability. For example, it can be used as an intermediate in the synthesis of fragrances and flavors due to its olfactory properties. Additionally, its role as a chiral building block is noteworthy, as enantiomerically pure forms of this compound could be valuable in asymmetric synthesis.

The environmental impact of synthesizing and utilizing 1-Benzylcycloheptanol is also a topic of interest. Green chemistry principles suggest that optimizing synthetic routes to minimize waste and energy consumption is crucial. Recent innovations in catalytic processes have enabled more efficient production methods for this compound, aligning with global efforts to sustainable chemical manufacturing.

In conclusion, 1-Benzylcycloheptanol (CAS No. 4006-73-9) represents a fascinating compound with broad applications across multiple domains. Its structural features offer opportunities for further exploration in drug discovery, material science, and industrial chemistry. As research continues to uncover new methodologies and applications for this molecule, its significance is likely to grow even further.

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